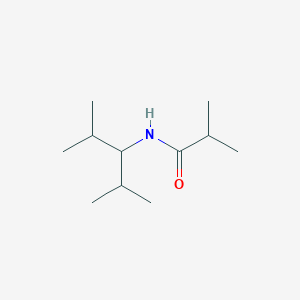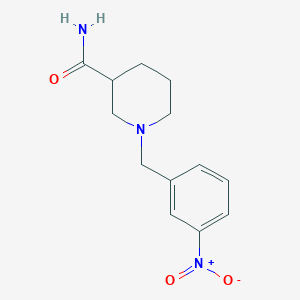![molecular formula C22H14F6N2O2 B5137347 N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological pathways. In
Mécanisme D'action
BTF works by binding to specific pockets on the surface of proteins, disrupting their ability to interact with other proteins. This leads to downstream effects on various biological pathways, depending on the specific protein-protein interaction being targeted. BTF has been shown to be a selective inhibitor, meaning it only targets specific protein-protein interactions and does not affect others.
Biochemical and Physiological Effects
BTF has been shown to have both biochemical and physiological effects. Biochemically, BTF has been shown to inhibit the phosphorylation of Stat3 and c-Myc, leading to downstream effects on gene expression and cell growth. Physiologically, BTF has been shown to inhibit tumor growth in mouse models of cancer, as well as reduce inflammation and angiogenesis in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTF in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to study the effects of disrupting specific pathways without affecting others. BTF is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using BTF is its potential toxicity, as it has been shown to induce cell death in some cell types. This requires careful attention to dosing and experimental conditions to ensure accurate results.
Orientations Futures
There are many potential future directions for research on BTF. One area of interest is the development of new BTF analogs with improved specificity and potency. Another area of interest is the study of BTF in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of BTF as a tool for studying protein-protein interactions in various disease models, including neurodegenerative diseases, is an area of active research. Overall, BTF has the potential to be a valuable tool for understanding the role of protein-protein interactions in various biological pathways and for developing new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of BTF involves a multi-step process that starts with the reaction of 4-aminobenzophenone with trifluoromethyl iodide to form 4-(trifluoromethyl)aminobenzophenone. This intermediate is then reacted with 4-aminobenzoic acid to form BTF. The synthesis of BTF requires careful attention to reaction conditions and purification steps to ensure high purity and yield.
Applications De Recherche Scientifique
BTF has been extensively studied for its ability to inhibit protein-protein interactions. It has been shown to be effective in disrupting the interaction between the transcription factor Stat3 and its binding partner, leading to inhibition of cancer cell growth. BTF has also been shown to inhibit the interaction between the oncoprotein c-Myc and its binding partner Max, leading to apoptosis in cancer cells. In addition, BTF has been used to study the role of protein-protein interactions in various biological pathways, including inflammation, angiogenesis, and neurodegeneration.
Propriétés
IUPAC Name |
N-(4-benzamidophenyl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-10-14(11-16(12-15)22(26,27)28)20(32)30-18-8-6-17(7-9-18)29-19(31)13-4-2-1-3-5-13/h1-12H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYJTWPXNASWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)
![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)


![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)


![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)